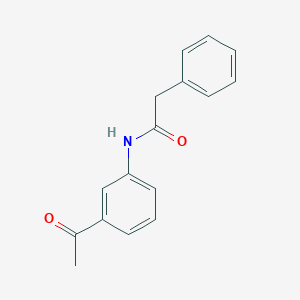
N-(3-acetylphenyl)-2-phenylacetamide
説明
科学的研究の応用
Antimicrobial Activity
N-(3-acetylphenyl)-2-phenylacetamide: and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate their potential as antibacterial agents, which could be further explored for the development of new antibiotics .
Molecular Docking Studies
The molecular structure of N-(3-acetylphenyl)-2-phenylacetamide allows it to be used in molecular docking studies. These studies help in understanding the interaction between the compound and target proteins, which is crucial for drug design and discovery. The compound’s ability to bind with bacterial enzymes can be exploited to develop targeted therapies against specific pathogens .
Synthesis of Sulfonamide Compounds
This compound serves as a precursor in the synthesis of various sulfonamide compounds. Sulfonamides have a wide range of applications in medicine due to their antimicrobial, antimalarial, anticancer, anti-inflammatory, and diuretic properties. The synthesis and characterization of these derivatives open up possibilities for creating more effective and targeted therapeutic agents .
Herbicidal Properties
Sulfonamide derivatives synthesized from N-(3-acetylphenyl)-2-phenylacetamide have been used in agriculture for their herbicidal properties. These compounds can inhibit the growth of unwanted plants and weeds, providing a chemical means to manage agricultural pests and improve crop yields .
Antifungal Applications
In addition to antibacterial properties, sulfonamide compounds derived from N-(3-acetylphenyl)-2-phenylacetamide also exhibit antifungal activity. This makes them valuable in the treatment of fungal infections in both humans and plants. Their potential in antifungal medication and agricultural fungicides is an area of active research .
Protease Inhibition
Protease inhibitors are important in the treatment of diseases such as HIV/AIDS and hepatitis C. N-(3-acetylphenyl)-2-phenylacetamide derivatives have been explored for their protease inhibitory activity. Research in this field could lead to the development of new classes of protease inhibitors with improved efficacy and reduced side effects .
Antidepressant Effects
Some sulfonamide derivatives show promise in the treatment of depression. The biochemical properties of N-(3-acetylphenyl)-2-phenylacetamide allow it to be modified into compounds that can interact with neurotransmitter systems in the brain. This interaction could be harnessed to create new antidepressant drugs .
Anti-inflammatory Uses
The anti-inflammatory properties of sulfonamide derivatives make them candidates for the treatment of chronic inflammatory diseases. By inhibiting certain pathways in the inflammatory process, compounds derived from N-(3-acetylphenyl)-2-phenylacetamide could be used to alleviate symptoms of conditions like arthritis and asthma .
将来の方向性
作用機序
Target of Action
N-(3-acetylphenyl)-2-phenylacetamide is a synthetic compound that has been studied for its potential antimicrobial activities . The primary targets of this compound are bacterial cells, particularly Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
The compound interacts with its targets through polar, hydrophobic, and π-π interactions . These interactions can disrupt the normal functions of the bacterial cells, leading to their death. The aromatic carbons of the compound exhibit π-π interaction with amino acid residues , which could interfere with protein synthesis and other vital processes in the bacteria.
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability . Lipophilic drugs tend to be well-absorbed in the gastrointestinal tract and can easily cross cell membranes, enhancing their distribution throughout the body.
Result of Action
The primary result of the action of N-(3-acetylphenyl)-2-phenylacetamide is the inhibition of bacterial growth. The compound’s interactions with bacterial cells lead to their death, thereby preventing the spread of infection .
特性
IUPAC Name |
N-(3-acetylphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-8-5-9-15(11-14)17-16(19)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVDRUNXUCUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358896 | |
| Record name | N-(3-acetylphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-phenylacetamide | |
CAS RN |
72116-69-9 | |
| Record name | N-(3-acetylphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





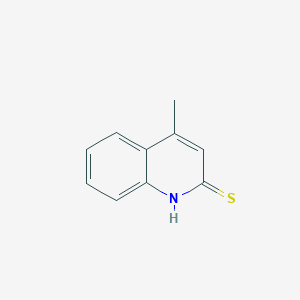
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)

![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
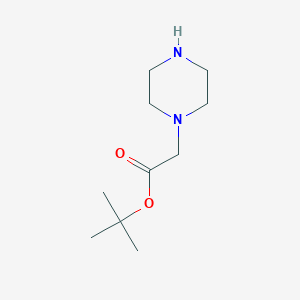
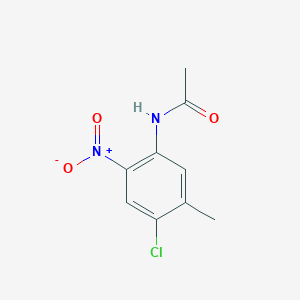

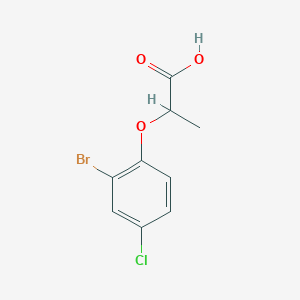
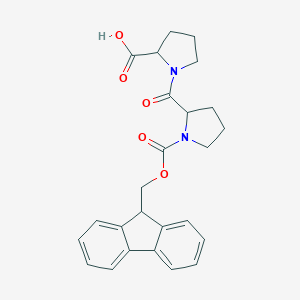

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)
